molecular formula C21H20N2O3S B14986004 (4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone

(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone

Katalognummer: B14986004
Molekulargewicht: 380.5 g/mol
InChI-Schlüssel: RSACZXBAJLHEAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[1-(2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOTHIAZOLE is a complex organic compound that features a benzodioxine ring fused with a piperidine and benzothiazole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOTHIAZOLE typically involves multiple steps, starting with the preparation of the benzodioxine ring. This can be achieved through ring-closing metathesis using a nitro-Grela catalyst . The piperidine moiety is then introduced via a nucleophilic substitution reaction, often in a polar aprotic medium with a catalytic amount of lithium hydride acting as a base . The final step involves the formation of the benzothiazole ring, which can be synthesized through a cyclization reaction involving a thiourea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for the ring-closing metathesis and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-[1-(2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOTHIAZOLE can undergo various chemical reactions, including:

    Oxidation: The benzodioxine ring can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxine ring can yield quinone derivatives, while reduction can produce dihydro derivatives.

Wissenschaftliche Forschungsanwendungen

2-[1-(2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOTHIAZOLE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-[1-(2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in biochemical research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,4-Benzodioxane: Shares the benzodioxine ring but lacks the piperidine and benzothiazole moieties.

    Piperoxan: Contains a piperidine ring but differs in the other structural components.

    Doxazosin: A quinazoline derivative with a similar piperidine ring but different overall structure.

Uniqueness

2-[1-(2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOTHIAZOLE is unique due to its combination of the benzodioxine, piperidine, and benzothiazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Eigenschaften

Molekularformel

C21H20N2O3S

Molekulargewicht

380.5 g/mol

IUPAC-Name

[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone

InChI

InChI=1S/C21H20N2O3S/c24-21(18-13-25-16-6-2-3-7-17(16)26-18)23-11-9-14(10-12-23)20-22-15-5-1-4-8-19(15)27-20/h1-8,14,18H,9-13H2

InChI-Schlüssel

RSACZXBAJLHEAM-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)C4COC5=CC=CC=C5O4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.